Isolobinine

Description

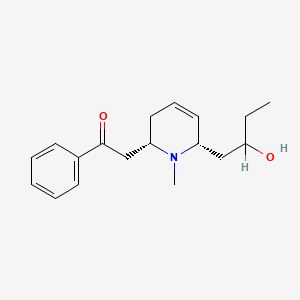

Isolobinine is a piperidine-type alkaloid primarily isolated from Lobelia species, including Lobelia inflata (Indian Tobacco) and Lobelia chinensis . It is recognized for its pharmacological properties, such as antitussive (cough-suppressing), sedative, and hypertensive effects . Studies highlight its role as a respiratory relaxant, particularly in alleviating asthma symptoms, and its emetic action at higher doses . Quantitative analyses using LC-ESI-MS/MS reveal its relatively low concentration in plant extracts (0.35 ± 0.05 µg/mg) compared to other alkaloids in the same species . Structurally, this compound belongs to the lobeline-derived alkaloid family, characterized by a piperidine core with aromatic substituents .

Properties

CAS No. |

530-12-1 |

|---|---|

Molecular Formula |

C18H25NO2 |

Molecular Weight |

287.4 g/mol |

IUPAC Name |

2-[(2S,6S)-6-(2-hydroxybutyl)-1-methyl-3,6-dihydro-2H-pyridin-2-yl]-1-phenylethanone |

InChI |

InChI=1S/C18H25NO2/c1-3-17(20)12-15-10-7-11-16(19(15)2)13-18(21)14-8-5-4-6-9-14/h4-10,15-17,20H,3,11-13H2,1-2H3/t15-,16+,17?/m1/s1 |

InChI Key |

SEUNPTJHBYYPOX-GARXDOFDSA-N |

SMILES |

CCC(CC1C=CCC(N1C)CC(=O)C2=CC=CC=C2)O |

Isomeric SMILES |

CCC(C[C@H]1C=CC[C@H](N1C)CC(=O)C2=CC=CC=C2)O |

Canonical SMILES |

CCC(CC1C=CCC(N1C)CC(=O)C2=CC=CC=C2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Lobeline

- Structure : Lobeline shares a piperidine backbone but includes a benzyl-phenethylamine moiety, enhancing its interaction with nicotinic acetylcholine receptors .

- Pharmacology : Unlike isolobinine, lobeline is a potent respiratory stimulant and analeptic, widely studied for treating drug addiction and neurodegenerative disorders .

- Concentration: Lobeline is the most abundant alkaloid in Lobelia (up to 1.18% total alkaloid content), whereas this compound is a minor constituent .

Lobelanidine

- Structure : Lobelanidine is a reduced derivative of lobeline, with a saturated ethylenic bond .

- Pharmacology : It exhibits neurotropic and musculotropic spasmolytic activity, contrasting with this compound’s hypertensive effects .

- Oxidation Products : Lobelanidine yields benzoic acid upon oxidation, whereas this compound produces scopolinic and acetic acids, reflecting structural differences .

Norlobelanine

- Structure: A demethylated analogue of lobeline, norlobelanine lacks the methyl group on the piperidine nitrogen .

- Pharmacology : It shows moderate antioxidant activity (2.73 ± 0.32 µg/mg in DPPH assays) compared to this compound’s weaker antioxidant profile .

Quantitative and Pharmacokinetic Comparison

Table 1 summarizes key alkaloids in Lobelia species, emphasizing this compound’s distinct profile:

Total alkaloid content in *Lobelia nicotianaefolia .

Mechanistic and Clinical Differences

- Respiratory Effects : this compound acts as a bronchial relaxant, while lobeline stimulates respiratory centers in the medulla .

- Neurotropic Activity : Lobelanidine has 1/10th the neurotropic potency of atropine, whereas this compound lacks significant spasmolytic activity .

- Toxicity : this compound’s emetic properties limit its therapeutic window compared to lobeline’s broader safety profile in controlled doses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.